molecular formula C26H31O4P B033042 Bis(p-tert-butylphenyl) phenyl phosphate CAS No. 115-87-7

Bis(p-tert-butylphenyl) phenyl phosphate

Cat. No.: B033042
CAS No.: 115-87-7
M. Wt: 438.5 g/mol
InChI Key: PDLPMCXGPIVYQQ-UHFFFAOYSA-N
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Description

Bis(p-tert-butylphenyl) phenyl phosphate is an organic compound with the molecular formula C26H31O4P. It is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications. The compound is characterized by the presence of two tert-butylphenyl groups and one phenyl group attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-tert-butylphenyl) phenyl phosphate typically involves the esterification of phenyl phosphate with p-tert-butylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bis(p-tert-butylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution can introduce different functional groups into the molecule .

Scientific Research Applications

Bis(p-tert-butylphenyl) phenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(p-tert-butylphenyl) phenyl phosphate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as secretory phospholipase A2 (sPLA2), by binding to their active sites. This inhibition can lead to anti-inflammatory effects and other biological activities. The pathways involved include the modulation of inflammatory responses and the stabilization of cellular membranes .

Comparison with Similar Compounds

Comparison: Bis(p-tert-butylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and tert-butylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

bis(4-tert-butylphenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPMCXGPIVYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073157
Record name Bis(p-tert-butylphenyl) phenyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-87-7
Record name Phosphoric acid, bis[4-(1,1-dimethylethyl)phenyl] phenyl ester
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Record name Bis(p-tert-butylphenyl) phenyl phosphate
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Record name Bis(p-tert-butylphenyl) phenyl phosphate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(p-tert-butylphenyl) phenyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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